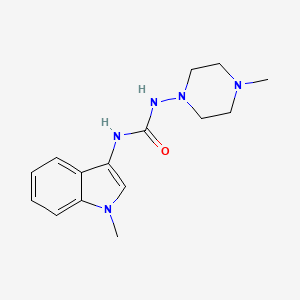

![molecular formula C20H18ClN3O3S B2486961 N-(2-(4-clorofenil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)-2,3-dimetoxi benzamida CAS No. 361166-99-6](/img/structure/B2486961.png)

N-(2-(4-clorofenil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)-2,3-dimetoxi benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

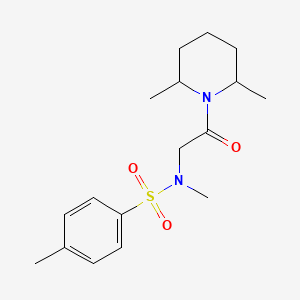

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica del compuesto N-(2-(4-clorofenil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)-2,3-dimetoxi benzamida:

Actividad anticancerígena

Este compuesto ha mostrado potencial para inhibir la proliferación de varias líneas celulares cancerosas. Su estructura le permite interactuar con vías celulares específicas, lo que lleva a la apoptosis (muerte celular programada) en las células cancerosas. Las investigaciones indican que puede ser particularmente eficaz contra las células cancerosas de mama y pulmón al interrumpir el ciclo celular e inducir la muerte celular .

Propiedades antimicrobianas

El compuesto exhibe una actividad antimicrobiana significativa contra una gama de patógenos bacterianos y fúngicos. Su mecanismo implica la interrupción de la integridad de la membrana celular de los microbios, lo que lleva a la lisis y la muerte celular. Esto lo convierte en un candidato prometedor para desarrollar nuevos antibióticos, especialmente frente a la creciente resistencia a los antibióticos .

Efectos antiinflamatorios

Los estudios han demostrado que este compuesto puede reducir la inflamación al inhibir la producción de citoquinas proinflamatorias. Lo logra al bloquear vías de señalización específicas involucradas en la respuesta inflamatoria. Esta propiedad es valiosa para tratar enfermedades inflamatorias crónicas como la artritis reumatoide y la enfermedad inflamatoria intestinal .

Actividad antiviral

Se ha descubierto que el compuesto posee propiedades antivirales, particularmente contra los virus de ARN. Interfiere con la replicación viral al inhibir enzimas clave necesarias para el ciclo de vida viral. Esto lo convierte en un candidato potencial para desarrollar tratamientos para infecciones virales como la influenza y la hepatitis .

Efectos neuroprotectores

La investigación sugiere que este compuesto puede proteger las células neuronales del estrés oxidativo y la apoptosis. Lo logra al modular las vías de estrés oxidativo y mejorar la expresión de proteínas neuroprotectoras. Esta propiedad es particularmente relevante para enfermedades neurodegenerativas como el Alzheimer y el Parkinson .

Actividad antioxidante

El compuesto exhibe fuertes propiedades antioxidantes, que ayudan a eliminar los radicales libres y reducir el estrés oxidativo. Esta actividad es beneficiosa para prevenir el daño celular y el envejecimiento, lo que lo convierte en un candidato potencial para terapias y suplementos antienvejecimiento .

Potencial antidiabético

Los estudios preliminares indican que este compuesto puede mejorar la sensibilidad a la insulina y reducir los niveles de glucosa en sangre. Funciona modulando las vías de señalización de la insulina y mejorando la captación de glucosa en las células. Esto lo convierte en un candidato prometedor para desarrollar nuevos tratamientos para la diabetes .

Actividad antimalárica

El compuesto ha mostrado eficacia contra las especies de Plasmodium, los parásitos responsables de la malaria. Interrumpe el ciclo de vida del parásito al inhibir enzimas clave necesarias para su supervivencia. Esto lo convierte en un candidato potencial para desarrollar nuevos medicamentos antimaláricos .

Mecanismo De Acción

Target of Action

The primary target of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is the mitochondrial respiration process in fungi . This compound acts as a quinone outside inhibitor (QoI), which is a type of fungicide .

Mode of Action

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide interacts with its targets by inhibiting mitochondrial respiration . It achieves this by blocking electron transfer within the respiratory chain . This disruption in electron transfer leads to a cessation of important cellular biochemical processes, effectively stopping fungal growth .

Biochemical Pathways

The action of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide affects the mitochondrial respiration pathway . By inhibiting this pathway, it disrupts the energy production in the fungal cells, leading to their death .

Pharmacokinetics

They are also likely to bioaccumulate in aquatic organisms .

Result of Action

The molecular and cellular effects of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide’s action result in the cessation of fungal growth . By inhibiting mitochondrial respiration, it disrupts important cellular biochemical processes, leading to the death of the fungal cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide. For instance, it has been used widely in agriculture, particularly in the Upper Midwest of the United States . Resistant populations have been identified in various regions, suggesting that geographical and environmental factors can influence its efficacy .

Propiedades

IUPAC Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S/c1-26-17-5-3-4-14(18(17)27-2)20(25)22-19-15-10-28-11-16(15)23-24(19)13-8-6-12(21)7-9-13/h3-9H,10-11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFPGBIYIKZKSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)

![5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2486882.png)

![3-[(3,4-dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea](/img/structure/B2486885.png)

![(E)-4-(Dimethylamino)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2486886.png)

![3'-(3-Chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2486887.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2486893.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)